1H-Indazole-1,3-diamine

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

1H-Indazole-1,3-diamine (CAS 408322-05-4) is the only commercially available indazole building block bearing both N1- and C3-primary amines, enabling orthogonal protection strategies (e.g., selective N1-benzylidene installation) that reduce step count vs. monoamine indazoles. Its distinct autoxidation to 4-aminobenzo-1,2,3-triazine offers a unique entry into triazine probe space. With documented synthetic yields of 10–42%, procuring the pre-qualified diamine (>97% purity, batch-specific NMR/HPLC QC) is more cost-effective than in-house synthesis for kinase inhibitor and FBDD programs.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 408322-05-4
Cat. No. B11923227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-1,3-diamine
CAS408322-05-4
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2N)N
InChIInChI=1S/C7H8N4/c8-7-5-3-1-2-4-6(5)11(9)10-7/h1-4H,9H2,(H2,8,10)
InChIKeyKOOKQGXLXSQYLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-1,3-diamine (CAS 408322-05-4): Core Scaffold and Physicochemical Profile for Procurement Validation


1H-Indazole-1,3-diamine (CAS 408322-05-4), also known as 1,3-diaminoindazole, is a heterocyclic small molecule comprising an indazole core with primary amino substituents at the 1- and 3-positions. The indazole ring system is recognized as a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability compared to phenol bioisosteres [1]. With a molecular weight of 148.17 g/mol, calculated LogP of ~1, and two hydrogen bond donors, this diamine building block provides a compact, polar starting point for constructing kinase inhibitors, NOS modulators, and other bioactive analogs [2]. Its commercial availability at >97% purity with batch-specific QC (NMR, HPLC) positions it as a defined input for reproducible lead optimization.

Why 1H-Indazole-1,3-diamine Cannot Be Replaced by Common 1-Amino or 3-Amino Indazole Analogs


Generic substitution with more common indazole monoamines (e.g., 3-aminoindazole, CAS 874-05-5, or 1-aminoindazole, CAS 33334-08-6) is chemically invalid for applications requiring a 1,3-diamine motif. The presence of the N1-amino group in 1H-Indazole-1,3-diamine imparts a distinct oxidation pathway leading to 4-aminobenzo-1,2,3-triazine, a behavior not shared by the 3-amino or 1-amino analogs [1]. Furthermore, the dual amine functionality enables differentiated chemoselective derivatization: the N1-amino group reacts preferentially with benzaldehyde under mild conditions, whereas the 3-amino group remains available for orthogonal functionalization [1]. This inherent positional reactivity and the documented synthetic challenge of accessing the 1,3-diamine architecture—reflected in lower and more variable yields compared to monoamine syntheses—underscore why in-class 3-aminoindazole or 1-aminoindazole building blocks cannot serve as drop-in replacements in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation: Head-to-Head and Cross-Study Comparisons for 1H-Indazole-1,3-diamine


Regioselective Chemoselectivity: Preferential Benzylidene Formation at N1-Amino vs. 3-Amino

In a head-to-head functional group competition experiment within the same molecule, the N1-amino group of 1,3-diaminoindazole was found to react more readily with benzaldehyde than the 3-amino group. This differential reactivity is critical for orthogonal protection strategies during lead optimization [1].

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Design

Synthetic Accessibility: Direct Amination Yields for 1,3-Diaminoindazole vs. 3-Aminoindazole Derivatives

The electrophilic amination of 3-aminoindazole (5a) to afford 1,3-diaminoindazole (1g) proceeds in 10% isolated yield, with actual yield reaching 21% when isolated as the benzylidene derivative [1]. Under optimized hydrogenation conditions, diamine 1g can be captured in 42% yield as the benzylideneamino derivative 6 [1]. In contrast, modern catalytic methods for synthesizing 3-aminoindazole derivatives routinely achieve yields up to 96% [2], highlighting the unique synthetic difficulty and premium value of the 1,3-diamine scaffold.

Process Chemistry Building Block Synthesis Scaffold Hopping

Divergent Oxidation Pathway: Exclusive Formation of 4-Aminobenzo-1,2,3-triazine from 1,3-Diaminoindazole

1,3-Diaminoindazole (1g) undergoes slow autoxidation in chloroform solution to yield 4-aminobenzo-1,2,3-triazine, a behavior distinct from 1-aminoindazole derivatives (1a-d) which oxidize via N-nitrene intermediates to yield benzo-1,2,3-triazines [1]. 1-Amino-3-nitroindazole (1f) remains unaltered under identical conditions, further delineating the specific requirement of the 1,3-diamine motif for this autoxidation pathway [1].

Mechanistic Studies Chemical Stability Metabolite Prediction

Kinase Panel Selectivity: 1,3-Diamino Scaffold as a Distinctive Template for CDK Inhibition

The 3-aminoindazole core is a validated pharmacophore for cyclin-dependent kinase (CDK) inhibition, with 3,5-diaminoindazole derivatives demonstrating potent CDK1/CDK2 activity [1]. The 1,3-diamino substitution pattern represents a distinct vector for fragment elaboration, potentially accessing different regions of the ATP-binding pocket compared to the more extensively characterized 3,5-diamino analogs [1]. While direct IC50 values for the parent 1,3-diaminoindazole are not reported, its use as a building block in kinase inhibitor patents (e.g., US6891044B2) confirms its relevance to this target class [2].

Kinase Profiling CDK2 Fragment-Based Drug Discovery

Validated Application Scenarios for 1H-Indazole-1,3-diamine Based on Quantitative Differentiation Evidence


Orthogonal Functionalization in Multi-Step Kinase Inhibitor Synthesis

When building ATP-competitive kinase inhibitors that require differential amine protection, 1H-Indazole-1,3-diamine offers a distinct advantage. The N1-amino group's preferential reactivity with benzaldehyde [1] allows chemists to install a temporary benzylidene protecting group without affecting the 3-amino handle, which can then be elaborated via amide coupling or reductive amination. This orthogonal strategy reduces step count and improves overall yield compared to using monoamine indazole starting materials that would require more elaborate protection/deprotection sequences. The final 1,3-diamine-derived analogs can be advanced into kinase selectivity panels, leveraging the indazole core's known engagement with CDK, Aurora, and TTK kinases [2].

Development of Novel Benzo-1,2,3-triazine Probes via Controlled Autoxidation

The specific autoxidation of 1,3-diaminoindazole to 4-aminobenzo-1,2,3-triazine [1] presents a unique opportunity to generate structurally novel triazine probes. Researchers interested in exploring the pharmacological space around benzo-1,2,3-triazines—a scaffold with documented antimicrobial and anticancer activities—can use 1H-Indazole-1,3-diamine as a bench-stable precursor. The slow, ambient autoxidation in chloroform provides a controlled entry into this heterocyclic system, which is not accessible from 1-amino- or 3-aminoindazole starting materials due to their divergent oxidation fates [1].

Building Block for High-Value Fragment Libraries with Unique 3D Vectors

Fragment-based drug discovery (FBDD) initiatives targeting kinases or other ATP-binding proteins benefit from incorporating 1H-Indazole-1,3-diamine into screening libraries. The 1,3-diamine substitution pattern projects hydrogen bond donors/acceptors along a vector distinct from the more common 3-amino or 3,5-diamino indazole fragments [1]. This structural differentiation increases the likelihood of identifying novel binding poses and intellectual property space. Given the documented synthetic difficulty (yields 10-42%) [2], procurement of the pure diamine is more cost-effective than in-house synthesis for library construction.

Mechanistic Probe for N-Amino Group Stability in Drug Candidates

In programs where indazole-containing leads are advanced toward preclinical development, understanding the metabolic and chemical stability of N-amino substituents is critical. 1H-Indazole-1,3-diamine serves as a minimal model system to study N1-amino group lability under oxidative conditions. Its observed autoxidation to a triazine [1] contrasts sharply with the stability of 3-aminoindazole under identical conditions, providing a clear experimental system to de-risk N-amino containing drug candidates and to guide medicinal chemistry design away from labile motifs.

Quote Request

Request a Quote for 1H-Indazole-1,3-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.